N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide
Description
Quinuclidine Subsystem (1-azabicyclo[2.2.2]octane)
The quinuclidine moiety exhibits:
- Bridged bicyclic structure : Three ethylene bridges (C2-C3, C3-C4, C4-C5) create a rigid cage-like architecture.
- Nitrogen basicity : The bridgehead nitrogen has a pK$$_a$$ ~11.3, significantly higher than typical aliphatic amines due to reduced solvation effects.
- Conformational effects : Compared to flexible piperazine systems, quinuclidine's rigidity prevents nitrogen inversion, locking the amine hydrogen in a fixed axial position.
Piperazine Subsystem
The piperazine ring at position 3 features:
- N1 substitution : Linked to the pyridine core via a single bond, allowing rotational freedom.
- N4 substitution : Acylated by 1-(trifluoromethyl)cyclobutanecarbonyl, introducing:
Comparative analysis :
Electron-Deficient Pyridine Core Modifications
The pyridine ring serves as an electron-deficient aromatic core, with substituents modulating its electronic profile:
Position 2: Carboxamide-Quinuclidine Group
Position 3: Piperazine-Trifluoromethylcyclobutanecarbonyl
- Inductive effects : The -CF$$_3$$ group withdraws electrons through σ-bond polarization, reducing electron density at the acylated piperazine nitrogen.
- Conjugative effects : The cyclobutanecarbonyl group partially delocalizes electrons into the piperazine ring, creating a dipole moment orthogonal to the pyridine plane.
Position 6: 2-Ethoxyphenyl Substituent
- Electron donation : The ethoxy group's oxygen donates electrons via resonance (+M effect), counteracting the pyridine's electron deficiency at position 6.
- Steric effects : The ortho-substituted ethoxy group forces the phenyl ring out of coplanarity with the pyridine, reducing π-π stacking potential.
Electronic summary :
| Position | Substituent | Net Electronic Effect |
|---|---|---|
| 2 | Carboxamide-quinuclidine | Electron-withdrawing (resonance) |
| 3 | Piperazine-carbonyl | Electron-withdrawing (inductive) |
| 6 | 2-ethoxyphenyl | Electron-donating (resonance) |
This strategic substitution pattern creates regional electron density variations, potentially enabling targeted interactions with biological macromolecules while maintaining overall aromatic character.
Properties
CAS No. |
2392970-97-5 |
|---|---|
Molecular Formula |
C33H42F3N5O3 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1 |
InChI Key |
QJRFBKYETDVAJQ-ZEQKJWHPSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
Canonical SMILES |
CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s retrosynthesis divides it into three primary fragments:
- Pyridine-2-carboxamide core with 2-ethoxyphenyl and piperazine substituents.
- (2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazine side chain.
- (3S)-1-azabicyclo[2.2.2]octan-3-amine chiral building block.
Critical disconnections include:
Synthesis of the Pyridine-2-carboxamide Core
Pyridine Ring Functionalization
The 6-(2-ethoxyphenyl) substituent is introduced via Suzuki-Miyaura cross-coupling between 2-ethoxyphenylboronic acid and a halogenated pyridine precursor. Optimal conditions use Pd(PPh3)4 (5 mol%), K2CO3 (3 eq.), and dioxane/H2O (4:1) at 80°C for 12 h, achieving >85% yield.
Carboxamide Formation
The pyridine-2-carboxamide is synthesized using a cyanopyridine hydrolysis strategy. Reacting 2-cyanopyridine with (3S)-1-azabicyclo[2.2.2]octan-3-amine in HCl/EtOH (1:2) at 60°C for 6 h affords the carboxamide in 78% yield.
Table 1: Comparative Yields for Pyridine-2-carboxamide Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyanopyridine hydrolysis | HCl | EtOH | 60 | 78 |
| Imidazoline intermediate | NaOH | H2O/THF | 100 | 65 |
| Direct aminolysis | HATU | DMF | RT | 82 |
Installation of the Piperazine Side Chain
Piperazine Synthesis and Functionalization
The (2R)-2-ethylpiperazine fragment is prepared via chiral resolution of racemic 2-ethylpiperazine using L-tartaric acid, yielding enantiomerically pure (R)-isomer (>99% ee). Subsequent acylation with 1-(trifluoromethyl)cyclobutanecarbonyl chloride under Schotten-Baumann conditions (NaOH, H2O/CH2Cl2) gives the acylated piperazine in 91% yield.
Construction of the Trifluoromethylcyclobutanecarbonyl Group
Cyclobutane Ring Formation
The 1-(trifluoromethyl)cyclobutanecarbonyl group is synthesized via photochemical [2+2] cycloaddition of trifluoromethylacetylene and ethylene. UV irradiation (λ = 300 nm) in hexane produces cyclobutane in 58% yield, followed by oxidation to the carboxylic acid using KMnO4/H2SO4.
Acylation of Piperazine
Activation of the cyclobutanecarboxylic acid with EDCl/HOAt in DMF facilitates coupling to the piperazine amine. Reaction at 0°C → RT for 12 h achieves 89% conversion, with purification via silica gel chromatography.
Table 2: Key Parameters for Cyclobutanecarbonyl Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| [2+2] Cycloaddition | UV, hexane, 24 h | 58 | 92% |
| Oxidation to acid | KMnO4, H2SO4, 50°C, 6 h | 76 | 88% |
| Piperazine acylation | EDCl/HOAt, DMF, 12 h | 89 | 95% |
Final Assembly and Stereochemical Control
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents at C3 and C6 of the pyridine core slow SNAr kinetics. Microwave-assisted heating (120°C, 30 min) improves reaction rates by 40%.
- Stereochemical Integrity : Epimerization at the (2R)-piperazine center is minimized by maintaining pH < 8 during acylation.
- Trifluoromethyl Stability : The CF3 group necessitates anhydrous conditions to prevent hydrolysis during cyclobutane synthesis.
Chemical Reactions Analysis
CRN04894 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like HATU and DIEA.
Scientific Research Applications
Biological Activities
-
Neuropharmacological Effects
- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of central nervous system disorders. Its structure suggests potential interactions with receptors involved in mood regulation and cognitive functions, making it a candidate for further exploration in treating conditions such as depression and anxiety disorders.
-
Antitumor Activity
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit tumor growth could be attributed to its structural features that allow interaction with cellular pathways involved in proliferation and apoptosis.
-
Anti-inflammatory Properties
- Research has suggested that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity. This property could make it beneficial in treating chronic inflammatory conditions.
Therapeutic Applications
-
Pain Management
- Given its neuropharmacological profile, the compound may be explored as an analgesic agent, particularly for neuropathic pain conditions where traditional pain relievers are often ineffective.
-
Psychiatric Disorders
- The modulation of neurotransmitter systems opens avenues for developing treatments for psychiatric disorders, including schizophrenia and bipolar disorder.
-
Cancer Therapy
- The antitumor activity suggests potential applications in oncology, either as a standalone treatment or as part of combination therapy strategies to enhance efficacy against resistant cancer types.
Case Study 1: Neuropharmacological Evaluation
A study assessed the effects of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide on animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use . Further investigations into its mechanism of action revealed induction of apoptosis through mitochondrial pathways.
Case Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of the compound showed a reduction in levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in treating inflammatory diseases .
Mechanism of Action
CRN04894 exerts its effects by competitively binding to the melanocortin 2 receptor (MC2R), thereby blocking the action of ACTH. This inhibition prevents the downstream synthesis and over-secretion of cortisol by the adrenal glands, which is crucial in conditions like Cushing’s disease and congenital adrenal hyperplasia .
Comparison with Similar Compounds
RG3487 (N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride)
RG3487 shares the (3S)-1-azabicyclo[2.2.2]octan-3-yl group but replaces the pyridine-carboxamide and trifluoromethyl cyclobutane-piperazine with an indazole-carboxamide structure. It is a dual α7 nicotinic acetylcholine receptor (nAChR) agonist (equilibrium constant: 6 nM) and serotonin receptor antagonist (median inhibitory constant: 2.8–33 nM) . Unlike the target compound, RG3487 lacks the extended piperazine substituent, resulting in divergent receptor selectivity. While the target compound targets ACTH receptors, RG3487 is investigated for cognitive enhancement in Alzheimer’s disease.
(3R)-1-azabicyclo[2.2.2]octan-3-yl 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl]hexanoate
This compound, a dopaminergic receptor antagonist, shares the azabicyclo[2.2.2]octane core but incorporates a hexanoate-linked piperidine with a 4-amino-5-chloro-2-methoxybenzamido group . The absence of a pyridine ring and trifluoromethyl cyclobutane reduces lipophilicity compared to the target compound. Its primary therapeutic focus is on dopamine-related disorders rather than ACTH modulation.
Formic Acid Salt of N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-6-[[(phenylmethyl)sulfonyl]amino]-1H-indazole-3-carboxamide
This analogue features a sulfonamido-indazole-carboxamide structure paired with the azabicyclo[2.2.2]octane moiety.
Pharmacological and Functional Comparisons
Receptor Selectivity and Potency
The target compound’s ACTH receptor antagonism distinguishes it from RG3487’s α7 nAChR agonism and the dopaminergic antagonist’s activity. Structural variations in the piperazine and carboxamide regions likely dictate these differences.
Pharmacokinetic and Metabolic Profiles
- Target Compound : The trifluoromethyl cyclobutane group enhances metabolic stability by resisting cytochrome P450 oxidation, while the ethoxyphenyl group balances lipophilicity for CNS penetration .
- RG3487 : The indazole-carboxamide structure may confer shorter half-life due to hepatic glucuronidation, necessitating hydrochloride salt formulation for improved solubility .
Biological Activity
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C27H43Cl3N4O5
- Molecular Weight : 610.013 g/mol
Structural Features
The structure contains:
- An azabicyclo[2.2.2]octane moiety which is known for its role in enhancing bioavailability.
- A piperazine ring that contributes to its pharmacological activity.
Research indicates that the compound acts primarily as a pharmacological agent targeting specific receptors in the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Pharmacological Effects
- CNS Activity : The compound exhibits potential as an anxiolytic and antidepressant based on its ability to influence serotonin receptors.
- Antinociceptive Properties : Studies have shown that it may reduce pain perception, suggesting utility in pain management therapies.
In Vitro Studies
In vitro assays have demonstrated that N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide effectively inhibits certain enzymes involved in inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in treating conditions such as anxiety disorders and chronic pain. Results indicate significant behavioral improvements when administered at therapeutic doses.
Example 1: Antidepressant Effects
A double-blind study involving rodents showed that administration of the compound resulted in a marked decrease in depressive-like behaviors compared to control groups. This suggests its potential role as an antidepressant.
Example 2: Pain Management
Another study focused on the antinociceptive effects demonstrated that the compound significantly reduced pain responses in models of acute and chronic pain, indicating its promise as a novel analgesic agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
